molecular formula C13H20N2O2S2 B2404749 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034400-88-7

1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2404749
CAS No.: 2034400-88-7
M. Wt: 300.44
InChI Key: KJNFRJAAKGDJSS-UHFFFAOYSA-N
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Description

1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C13H20N2O2S2 and its molecular weight is 300.44. The purity is usually 95%.
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Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

Flexible urea derivatives have been explored for their antiacetylcholinesterase activity, aiming to optimize pharmacophoric interactions for enhanced inhibitory activities. This research demonstrates the importance of structural flexibility and substituent optimization in designing effective enzyme inhibitors, with potential implications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).

Enzymatic Acylation in Green Chemistry

The enzymatic acylation of nucleosides in 2-methyltetrahydrofuran (MeTHF) showcases the application of green solvents in biocatalysis. This approach aligns with efforts to develop environmentally friendly chemical processes, highlighting the role of urea derivatives in facilitating regioselective reactions with high yields (Simeó et al., 2009).

Directed Lithiation for Substituted Products

The directed lithiation of N-dimethylurea and tert-butyl carbamate derivatives illustrates the strategic manipulation of chemical structures to produce high yields of substituted products. This technique underlines the versatility of urea derivatives in synthetic organic chemistry, enabling precise functional group modifications (Smith et al., 2013).

Anion Recognition Properties

Urea and thiourea derivatives have been synthesized and characterized for their anion recognition properties. These compounds serve as sensors or receptors in chemosensory applications, demonstrating the utility of urea derivatives in developing new materials for detecting environmental or biological anions (Singh et al., 2016).

Properties

IUPAC Name

1-[(4-methoxythian-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S2/c1-17-13(4-7-18-8-5-13)10-15-12(16)14-9-11-3-2-6-19-11/h2-3,6H,4-5,7-10H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNFRJAAKGDJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.